(-)-Peloruside A is a naturally occurring compound derived from the New Zealand marine sponge Mycale hentscheli. It has garnered significant attention due to its potent anticancer properties, specifically as a microtubule stabilizer, making it a candidate for cancer treatment. This compound is notable for its unique structure and mechanism of action, which allows it to effectively inhibit cancer cell division by stabilizing microtubules, similar to other well-known agents like paclitaxel.
Peloruside A is classified as a secondary metabolite, which are organic compounds produced by organisms that are not directly involved in their normal growth, development, or reproduction. The compound's natural abundance is limited, necessitating synthetic approaches for its study and potential therapeutic use. Its classification as a microtubule stabilizer places it among a group of compounds that interact with the cytoskeleton of cells, influencing cell division and potentially leading to apoptosis in cancer cells.
The synthesis of (-)-peloruside A has been the subject of extensive research due to its complex molecular structure. Various synthetic strategies have been developed, including:
The synthesis faces several challenges due to the complex stereochemistry and oxidation states present in the molecule. Addressing these challenges often involves sophisticated strategies such as cyclic dehydration and selective oxidation techniques.
The molecular formula of (-)-peloruside A is , with a molecular weight of 402.56 g/mol. The structure features a unique macrocyclic arrangement with multiple stereocenters, contributing to its biological activity.
Key structural elements include:
The stereochemistry at various positions (C7, C8, C9, and C11) is critical for its biological activity, necessitating precise control during synthesis .
The reactivity of (-)-peloruside A can be attributed to its functional groups:
Key reactions include:
The mechanism through which (-)-peloruside A exerts its anticancer effects involves stabilization of microtubules during cell division. By binding to the microtubule structure, it prevents depolymerization, effectively halting mitosis. This action mirrors that of other known microtubule stabilizers like paclitaxel but with distinct structural features that may confer unique pharmacological properties.
Research indicates that peloruside A binds at the same site as taxanes on beta-tubulin, promoting polymerization and preventing normal mitotic spindle function .
These properties influence both the synthetic strategies employed and the formulation for potential therapeutic applications.
Due to its potent biological activity, (-)-peloruside A is primarily investigated for:
(-)-Peloruside A was first isolated in 2000 from the marine sponge Mycale hentscheli, collected from deep-water habitats (15–35 m depth) in New Zealand's Pelorus Sound [1] [4]. This location-specific sponge yielded only trace quantities (~3.0 mg from 1 kg of sponge tissue), complicating initial structural characterization efforts [1] [9]. Specimens from shallow waters lacked detectable peloruside A, indicating environmental influence on biosynthesis [7]. The compound coexists with structurally distinct cytotoxins (mycalamide A and pateamine) in the same sponge, but its unique macrolide skeleton differentiates it from these compounds [9].
Table 1: Key Discovery Milestones
Year | Event | Reference |
---|---|---|
2000 | Initial isolation from Mycale hentscheli | [1] |
2002 | Antimitotic activity characterization | [2] |
2003 | First total synthesis (antipode confirmation) | [7] |
(-)-Peloruside A (C₂₇H₄₈O₁₁, MW 548.7 g/mol) features a 16-membered macrolactone ring with 10 stereogenic centers, confirmed through NMR spectroscopy (COSY, ROESY, HMBC) and X-ray crystallography of synthetic analogs [7]. Key structural elements include:
NMR studies revealed two dominant solution conformers (A and B), distinguished by C11–C12 orientation. Conformer B aligns with the bioactive tubulin-bound state [7].
Table 2: Stereochemical Configuration
Carbon | Absolute Configuration | Functional Role |
---|---|---|
C2 | S | Lactone linkage |
C3 | R | Methoxy group anchor |
C5 | R | Hemiketal formation |
C7 | R | Methoxy group; conformational rigidity |
C11 | S | Hydroxyl; tubulin interaction |
(-)-Peloruside A exhibits dual mechanisms with therapeutic implications:
Microtubule Stabilization
It binds β-tubulin at a site distinct from paclitaxel, promoting microtubule polymerization and suppressing dynamic instability at picomolar concentrations (IC₅₀ = 20 nM for mitosis inhibition) [2] [3] [8]. Competitive assays confirm non-overlap with taxoid sites, explaining retained efficacy in paclitaxel-resistant cell lines [2] [8]. Synergism with taxoid-site agents (e.g., paclitaxel) arises from complementary suppression of tubulin critical concentrations [8].
Cytotoxic and Anti-Angiogenic Effects
Table 3: Biological Activity Profile
Activity | IC₅₀ (nM) | Comparison to Paclitaxel |
---|---|---|
Microtubule dynamicity suppression | 0.10 | 5-fold more potent (paclitaxel: 0.50) |
Endothelial cell migration | 0.10 | 6.5-fold more potent (paclitaxel: 0.65) |
Mitotic arrest | 20.0 | 2.5-fold less potent (paclitaxel: 8.0) |
Compound Names Mentioned: (-)-Peloruside A, Paclitaxel, Docetaxel, Epothilone, Laulimalide, Mycalamide A, Pateamine.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7